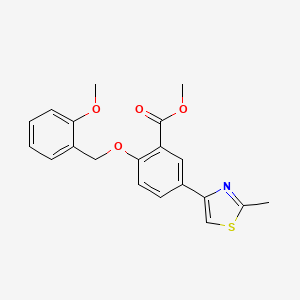![molecular formula C6H8N2O B11788283 4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine](/img/structure/B11788283.png)
4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused bicyclic structure consisting of an oxazole ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the desired bicyclic structure. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolo[5,4-b]pyridine derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolo[5,4-b]pyridine derivatives, which can exhibit different biological activities and chemical properties.
Applications De Recherche Scientifique
4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Research has shown that derivatives of this compound exhibit antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its diverse biological activities.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds also feature a fused bicyclic structure but with a thiazole ring instead of an oxazole ring. They exhibit similar biological activities but may have different pharmacokinetic properties.
Isoxazolo[5,4-b]pyridines: These compounds have an isoxazole ring fused to a pyridine ring and are known for their diverse pharmacological activities.
Imidazo[4,5-b]pyridines: Featuring an imidazole ring fused to a pyridine ring, these compounds are studied for their potential as anticancer and antiviral agents.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C6H8N2O |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C6H8N2O/c1-2-5-6(7-3-1)9-4-8-5/h4,7H,1-3H2 |
Clé InChI |
MVYDUUWLASFVPA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(NC1)OC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



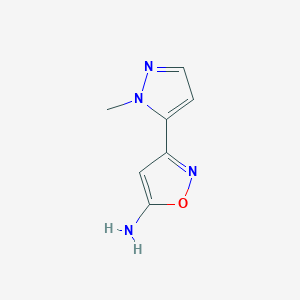
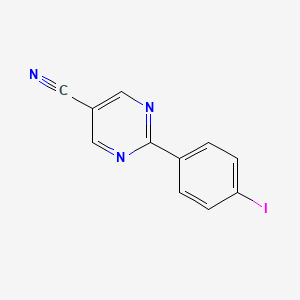




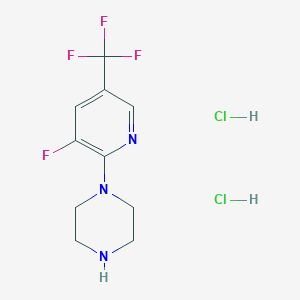
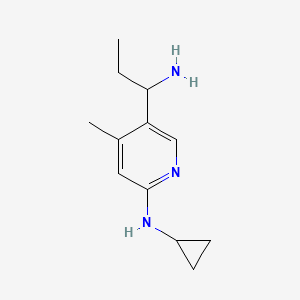
![2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide](/img/structure/B11788265.png)


